ETHYL 3-(CYCLOHEXYLFORMAMIDO)-3-(4-ETHOXYPHENYL)PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a cyclohexylformamido group, and a 4-ethoxyphenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate typically involves the following steps:
Formation of the Amide Bond: The reaction between cyclohexylamine and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate cyclohexylformamide.
Esterification: The intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoic acid and ethanol.
Reduction: 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of esters with biological systems.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclohexylformamido and 4-ethoxyphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-(phenylformamido)-3-(4-ethoxyphenyl)propanoate: Lacks the cyclohexyl group, which may affect its chemical properties and biological activity.
Ethyl 3-(cyclohexylformamido)-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
Ethyl 3-(cyclohexylformamido)-3-(4-hydroxyphenyl)propanoate:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(cyclohexanecarbonylamino)-3-(4-ethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-3-24-17-12-10-15(11-13-17)18(14-19(22)25-4-2)21-20(23)16-8-6-5-7-9-16/h10-13,16,18H,3-9,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHXTFXZGJETCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.